molecular formula C18H15N7OS B2654529 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide CAS No. 902044-41-1

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide

Cat. No. B2654529
CAS RN: 902044-41-1
M. Wt: 377.43
InChI Key: SIUJXITUAJCNLR-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide” has a molecular formula of C18H15N7OS . It is a complex organic compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrazole ring attached to a quinoxalinyl group via a sulfanyl linkage . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles are known to undergo various chemical reactions. One of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2 . Another important fragmentation obtains with the loss of HN3 .


Physical And Chemical Properties Analysis

The compound has an average mass of 377.423 Da and a monoisotopic mass of 377.105865 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

A study detailed the synthesis and evaluation of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides. These derivatives were synthesized via a Michael reaction and exhibited significant antiproliferative activity against human HCT-116 and MCF-7 cell lines. This research underscores the compound's utility as a scaffold for developing anticancer agents (El Rayes et al., 2019).

Antimicrobial and Mosquito Larvicidal Activity

Another study synthesized 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, demonstrating good antibacterial, antifungal, and mosquito larvicidal activities. This work highlights the compound's potential as a lead for developing new antimicrobial and insecticidal agents (Rajanarendar et al., 2010).

Antiprotozoal Agents

Patel et al. (2017) designed and synthesized a new series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides from 2-hydroxy quinoxaline. These compounds exhibited promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their potential as antiprotozoal agents. This study underscores the importance of structural variation and optimization in developing new therapeutics (Patel et al., 2017).

Neuroprotective Agents

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a derivative, has been identified as a neuroprotectant against cerebral ischemia. It is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS/c1-12-3-2-4-14(9-12)25-18(22-23-24-25)27-11-17(26)21-13-5-6-15-16(10-13)20-8-7-19-15/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUJXITUAJCNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide

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